

Application Notes and Protocols: Acid Violet 90 in Polyamide Fiber Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Violet 90

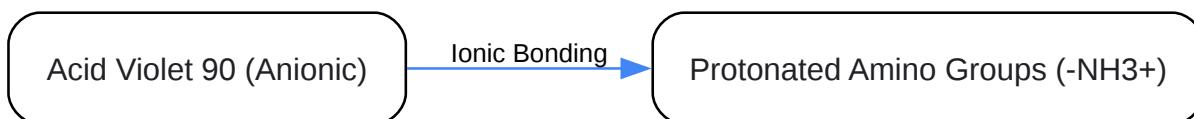
Cat. No.: B12765606

[Get Quote](#)

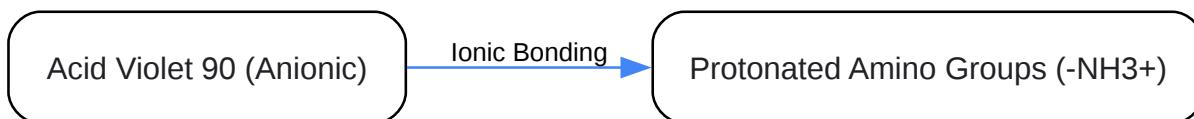
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Acid Violet 90** in the study of polyamide fibers. This document includes detailed experimental protocols for dyeing, fastness testing, and dye exhaustion analysis, along with tabulated quantitative data for easy reference.

Introduction


Acid Violet 90, a monoazo 1:2 metal complex dye, is widely utilized for the coloration of protein and polyamide fibers such as wool, silk, and nylon.^{[1][2]} Its application in polyamide fiber studies is crucial for understanding dye-fiber interactions, evaluating dyeing kinetics, and determining the fastness properties of dyed textiles. The anionic nature of **Acid Violet 90** allows it to form strong ionic bonds with the protonated amino groups in the polyamide fiber structure under acidic conditions, resulting in good dye uptake and fastness.^[3]

Dyeing Mechanism


The dyeing of polyamide fibers with **Acid Violet 90** is governed by an electrostatic attraction mechanism. In an acidic dyebath, the amino end groups (-NH₂) of the polyamide polymer chain become protonated (-NH₃⁺). **Acid Violet 90**, which is anionic in solution, is then attracted to these positively charged sites on the fiber. The dye molecules adsorb onto the fiber surface and subsequently diffuse into the amorphous regions of the polymer. The overall process is

influenced by factors such as pH, temperature, dyeing time, and the presence of electrolytes and leveling agents.[3][4][5]

► DOT Script for Dyeing Mechanism

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Caption: Dyeing mechanism of polyamide with **Acid Violet 90**.

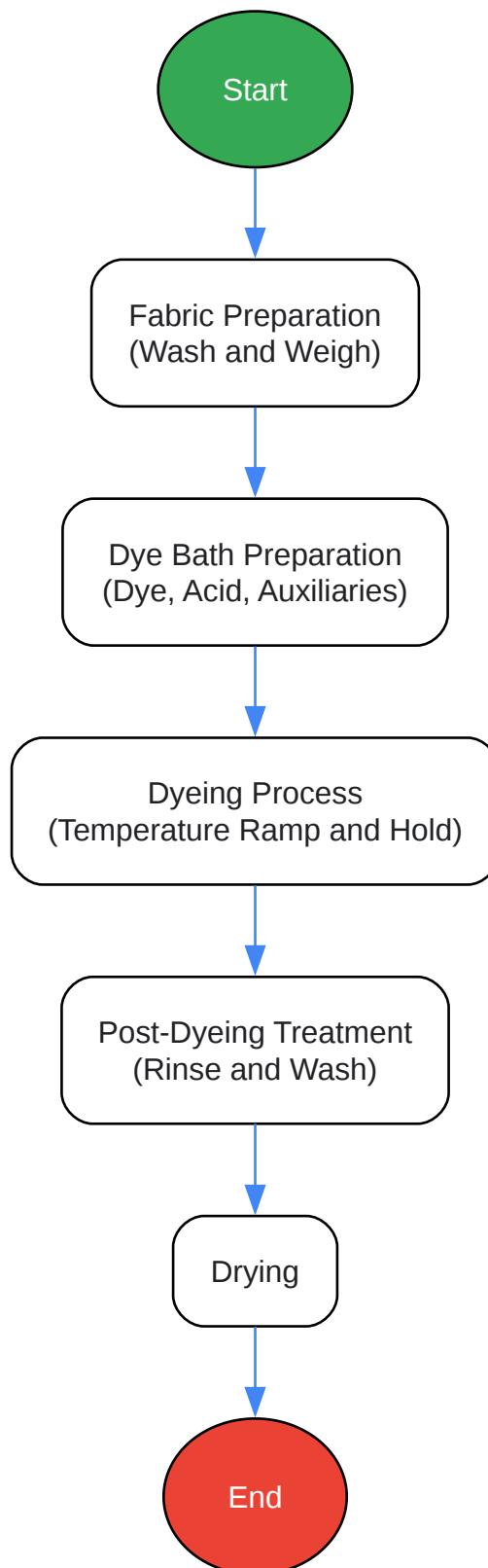
Experimental Protocols

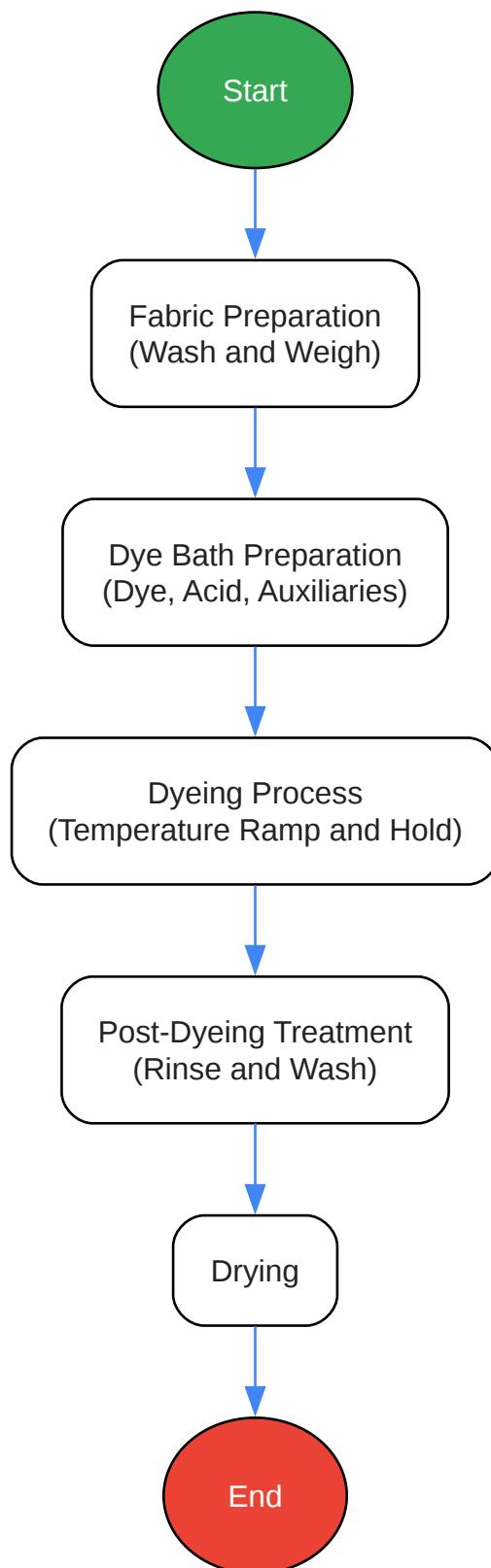
Laboratory Protocol for Dyeing Polyamide Fibers

This protocol describes a standard laboratory procedure for dyeing polyamide (nylon) fabric with **Acid Violet 90**.

Materials and Reagents:

- Polyamide fabric
- **Acid Violet 90** dye powder
- Acetic acid (or other acid donor)
- Leveling agent (optional)
- Sodium chloride (optional, for controlling dye uptake)
- Distilled or deionized water
- Laboratory dyeing machine (e.g., Rotawash or similar)
- Beakers and graduated cylinders
- Stirring rods
- pH meter
- Analytical balance


Procedure:


- Fabric Preparation:
 - Cut a sample of polyamide fabric to a known weight (e.g., 5 grams).[6]
 - Wash the fabric sample with a non-ionic detergent to remove any impurities or finishes, then rinse thoroughly with distilled water and air dry.
- Dye Bath Preparation:
 - Calculate the required amount of dye, acid, and other auxiliaries based on the weight of the fabric (o.w.f - on weight of fabric). A typical recipe is as follows:[6]
 - **Acid Violet 90:** 2% o.w.f.

- Acetic Acid: 1 g/L
- Leveling Agent: 1 g/L (optional)
- Liquor Ratio (M:L): 1:20 (e.g., for a 5g fabric sample, the total liquor volume would be 100 mL).[\[6\]](#)
- Accurately weigh the **Acid Violet 90** powder and dissolve it in a small amount of hot distilled water.
- In a beaker, prepare the required volume of the dye bath with distilled water.
- Add the leveling agent (if used) and stir until dissolved.
- Add the pre-dissolved dye solution to the dye bath and mix well.
- Finally, add the acetic acid to adjust the pH of the dye bath to the desired range (typically 4.5-5.5).[\[6\]](#) Verify the pH with a calibrated pH meter.
- Dyeing Process:
 - Place the pre-wetted polyamide fabric sample into the dye bath.
 - Set the laboratory dyeing machine to the desired temperature profile. A typical profile is to raise the temperature from ambient to 90°C over 30 minutes.[\[6\]](#)
 - Hold the temperature at 90°C for 30-60 minutes to allow for dye fixation.[\[6\]](#)[\[7\]](#)
 - After the dyeing cycle is complete, cool the dye bath down.
- Post-Dyeing Treatment:
 - Remove the dyed fabric from the dye bath.
 - Rinse the fabric with cold water until the water runs clear.
 - Perform a hot wash at 50°C with a non-ionic detergent to remove any unfixed dye.[\[7\]](#)
 - Rinse thoroughly with hot and then cold water.

- Squeeze out excess water and air dry the fabric at room temperature.[7]

► DOT Script for Dyeing Workflow

[Click to download full resolution via product page](#)[Click to download full resolution via product page](#)

Caption: General workflow for dyeing polyamide fibers.

Protocol for Determination of Dye Exhaustion

This protocol outlines the spectrophotometric method to determine the percentage of dye exhausted from the dye bath onto the fabric.

Materials and Reagents:

- UV-Vis Spectrophotometer
- Cuvettes
- Volumetric flasks and pipettes
- Distilled water

Procedure:

- Calibration Curve:
 - Prepare a stock solution of **Acid Violet 90** of a known concentration.
 - From the stock solution, prepare a series of standard solutions of decreasing concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Acid Violet 90** (approximately 526 nm).^[8]
 - Plot a calibration curve of absorbance versus concentration.
- Measurement of Dye Bath Absorbance:
 - Before starting the dyeing process, take an aliquot of the initial dye bath and dilute it to a concentration that falls within the range of the calibration curve. Measure its absorbance (A1).^[7]
 - After the dyeing process is complete, take an aliquot of the final (exhausted) dye bath, cool it to room temperature, and dilute it by the same factor as the initial sample. Measure

its absorbance (A2).[7]

- Calculation of Dye Exhaustion:

- The percentage of dye exhaustion (%E) can be calculated using the following formula:[7]

$$\%E = [(A1 - A2) / A1] \times 100$$

Protocol for Washing Fastness (ISO 105-C06)

This protocol is based on the ISO 105-C06 standard for determining the color fastness of textiles to domestic and commercial laundering.[9][10]

Materials and Reagents:

- Launder-Ometer or similar wash fastness tester[9]
- Stainless steel balls (6 mm diameter)[9]
- Multifiber adjacent fabric (e.g., DW type for tests up to 50°C)[9]
- ECE reference detergent
- Sodium perborate (for specific test methods)
- Grey scale for assessing color change and staining
- Color matching cabinet[9]

Procedure:

- Specimen Preparation:
 - Cut a specimen of the dyed polyamide fabric (100 mm x 40 mm).[11]
 - Sew the specimen onto a piece of multifiber adjacent fabric of the same dimensions along one of the shorter edges.[11]
- Washing Procedure (Example: ISO 105-C06 A2S):

- Prepare the washing solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in distilled water.[[11](#)]
- Preheat the Launder-Ometer to 40°C.[[11](#)]
- Place the composite specimen (dyed fabric + multifiber fabric) and 10 stainless steel balls into a stainless steel container.[[12](#)]
- Add 150 mL of the preheated washing solution.[[12](#)]
- Run the machine for 40 minutes at 40°C.[[12](#)]

• Rinsing and Drying:

- After the washing cycle, remove the composite specimen.
- Rinse twice with distilled water and then with cold tap water.
- Squeeze out excess water.
- Separate the dyed specimen from the multifiber fabric, leaving them attached at one edge.
- Dry the specimens in air at a temperature not exceeding 60°C.[[10](#)]

• Assessment:

- Assess the change in color of the dyed specimen and the staining of each type of fiber in the multifiber fabric using the grey scales under standardized lighting conditions in a color matching cabinet.

Protocol for Light Fastness (ISO 105-B02)

This protocol is based on the ISO 105-B02 standard for determining the color fastness of textiles to an artificial light source representative of natural daylight.[[13](#)][[14](#)]

Materials and Reagents:

- Xenon arc lamp light fastness tester[[15](#)]

- Blue wool references (grades 1-8)[[13](#)]
- Grey scale for assessing color change
- Opaque card for masking

Procedure:

- Specimen Preparation:
 - Mount the dyed polyamide fabric specimen on a sample holder.
 - Partially cover the specimen with an opaque card to have an unexposed area for comparison.
- Exposure:
 - Place the mounted specimen and a set of blue wool references in the light fastness tester. [[13](#)]
 - Expose the specimens to the xenon arc lamp under controlled conditions of humidity and temperature as specified in the standard.[[16](#)]
- Assessment:
 - Periodically inspect the fading of the specimen and the blue wool references.
 - The light fastness rating is determined by comparing the fading of the dyed specimen with that of the blue wool references. The rating corresponds to the grade of the blue wool reference that shows a similar degree of fading.[[14](#)]

Data Presentation

The following table summarizes the typical fastness properties of **Acid Violet 90** on polyamide fibers.

Property	Test Method	Rating	Reference(s)
Light Fastness	ISO 105-B02	6	[17]
Washing Fastness (Change in Color)	ISO 105-C06	5	[1]
Washing Fastness (Staining)	ISO 105-C06	4-5	[1]
Fastness to Chlorinated Water (50 mg/L)	-	2-3	[1]

Note: Fastness ratings are on a scale of 1 to 8 for light fastness (8 being the best) and 1 to 5 for other fastness tests (5 being the best).[\[1\]](#)[\[17\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Skyacido® Acid Violet 90 - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [\[tiankunchemical.com\]](http://tiankunchemical.com)
- 2. hztya.com [\[hztya.com\]](http://hztya.com)
- 3. iosrjournals.org [\[iosrjournals.org\]](http://iosrjournals.org)
- 4. revistaindustriatextila.ro [\[revistaindustriatextila.ro\]](http://revistaindustriatextila.ro)
- 5. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 6. textilestudycenter.com [\[textilestudycenter.com\]](http://textilestudycenter.com)
- 7. jcsp.org.pk [\[jcsp.org.pk\]](http://jcsp.org.pk)
- 8. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 9. ISO 105 C06 Color Fastness to Washing Test Method [\[darongtester.com\]](http://darongtester.com)

- 10. chiuvention.com [chiuvention.com]
- 11. textilelearner.net [textilelearner.net]
- 12. scribd.com [scribd.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. ISO 105-B02 | Q-Lab [q-lab.com]
- 16. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 17. worlddyeviety.com [worlddyeviety.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Acid Violet 90 in Polyamide Fiber Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12765606#application-of-acid-violet-90-in-polyamide-fiber-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com